molecular formula C7H6BrNO2 B1379637 6-Bromo-3-methylpyridine-2-carboxylic acid CAS No. 1211516-18-5

6-Bromo-3-methylpyridine-2-carboxylic acid

Cat. No.: B1379637
CAS No.: 1211516-18-5
M. Wt: 216.03 g/mol
InChI Key: KPKYFTBPNJJOHZ-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine substitution at the 6th position and a carboxylic acid group at the 2nd position, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylpyridine-2-carboxylic acid typically involves the bromination of 3-methylpyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methylpyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Organic Solvents: Dichloromethane, acetonitrile, and others.

Major Products Formed:

    Substituted Pyridines: Products of substitution reactions.

    Biaryl Compounds: Products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

6-Bromo-3-methylpyridine-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylpyridine-2-carboxylic acid depends on its specific application. In coupling reactions, for example, the bromine atom is activated by a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved vary based on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a bromine atom and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKYFTBPNJJOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-18-5
Record name 6-bromo-3-methylpyridine-2-carboxylic acid
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